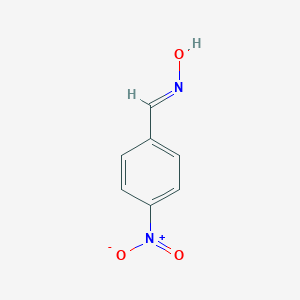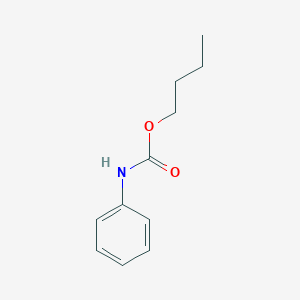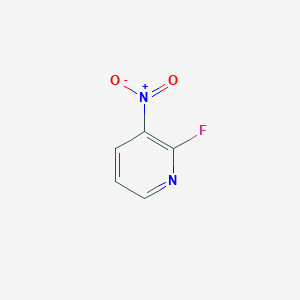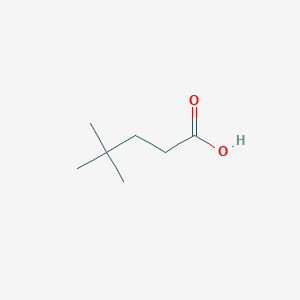
4-Nitrobenzaldehyde oxime
Übersicht
Beschreibung
4-Nitrobenzaldehyde oxime is a chemical compound with the linear formula O2NC6H4CH=NOH . It is used as a reagent for phosphotriester cleavage in oligonucleotide synthesis .
Synthesis Analysis
The synthesis of 4-Nitrobenzaldehyde oxime can be achieved using hydroxylamine hydrochloride . The reaction is carried out in mineral water at room temperature, providing an economical, practical, and environmentally friendly method . Another study found that saline can accelerate the oxime reaction with aldehyde and keto substrates at physiological pH .Molecular Structure Analysis
The molecular structure of 4-Nitrobenzaldehyde oxime consists of planes containing the CNO and ONO atoms, which subtend dihedral angles of 5.47 (5) and 8.31 (5)°, respectively, with the benzene ring .Chemical Reactions Analysis
Oximes, including 4-Nitrobenzaldehyde oxime, have diverse reactivity modes, enabling their use in various methodologies, from cycloadditions to bioconjugation . They are ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Physical And Chemical Properties Analysis
4-Nitrobenzaldehyde oxime has a molecular formula of C7H6N2O3 and an average mass of 166.134 Da .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
4-Nitrobenzaldoxime is often used as a reagent in chemical synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of a wide range of compounds.
Phosphotriester Cleavage in Oligonucleotide Synthesis
One specific application of 4-Nitrobenzaldoxime is in the cleavage of phosphotriesters during oligonucleotide synthesis . This is a crucial step in the production of short DNA or RNA molecules, which have applications in genetic research, drug development, and molecular biology.
Wirkmechanismus
Target of Action
This compound is a derivative of 4-Nitrobenzaldehyde , an organic aromatic compound containing a nitro group para-substituted to an aldehyde
Mode of Action
The mode of action of 4-Nitrobenzaldoxime is not well-documented. As a derivative of 4-Nitrobenzaldehyde, it may share similar chemical properties and reactivity. 4-Nitrobenzaldehyde is known to undergo reactions such as hydrolysis by sulfuric acid in ethanol . .
Safety and Hazards
Zukünftige Richtungen
Recent developments in oxime reactivity have enabled new transformations and applications, including dynamic materials, energetic materials, and biocatalytic oxime reductions . The use of saline to accelerate the oxime reaction represents a biofriendly, mild, and versatile approach for conjugating sensitive biomolecules .
Eigenschaften
IUPAC Name |
(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPAVBACRIHHC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzaldoxime | |
CAS RN |
1129-37-9 | |
| Record name | Benzaldehyde, p-nitro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrobenzaldoxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 4-Nitrobenzaldehyde oxime and how is it characterized?
A1: 4-Nitrobenzaldehyde oxime (C7H6N2O3) is an organic compound derived from 4-nitrobenzaldehyde. Structurally, it features a benzene ring with a nitro group (NO2) at the para position and an oxime group (C=N-OH) attached to the benzene ring. []
Q2: How does 4-Nitrobenzaldehyde oxime behave in trapping reactions, and what are the potential applications of these reactions?
A2: 4-Nitrobenzaldehyde oxime serves as an effective trapping agent for 1-methoxyfuran endo-peroxides, leading to the formation of novel oxime O-[2,5-dihydro-5-hydroperoxy-2-furyl] ethers. [] This reaction proceeds with high regio- and stereoselectivity, highlighting the potential of 4-Nitrobenzaldehyde oxime in synthesizing complex molecules with specific functionalities. [] These synthesized ethers might find applications in various fields, including medicinal chemistry and materials science.
Q3: Can computational chemistry provide insights into the properties of 4-Nitrobenzaldehyde oxime?
A3: Yes, quantum chemical calculations can be employed to study the electronic structure and properties of 4-Nitrobenzaldehyde oxime and its isomers. [] These calculations provide valuable information about molecular orbitals, energy levels, and other electronic properties, which can be further utilized to predict reactivity, stability, and other relevant chemical behavior.
Q4: Are there any known applications of 4-Nitrobenzaldehyde oxime in coordination chemistry?
A4: Research indicates that 4-Nitrobenzaldehyde oxime can act as a ligand to form complexes with transition metals such as cobalt, nickel, and copper. [] The antibacterial activity of these complexes against E. coli has been investigated, showing promising results compared to the free ligand. [] This highlights the potential of utilizing 4-Nitrobenzaldehyde oxime in developing new antibacterial agents.
Q5: How is 4-Nitrobenzaldehyde oxime dimerized?
A5: Interestingly, 4-Nitrobenzaldehyde oxime can undergo dimerization to form 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide. [] This dimerization process involves the formation of a new 1,2,5-oxadiazole N-oxide ring system. [] The crystal structure of the dimer reveals interesting features, including the disorder of the N-oxide oxygen atom and the formation of a three-dimensional network through C—H⋯O hydrogen bonds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















